molecular formula C11H10FNO2 B11208671 Oxazole,2-(3-fluorophenyl)-4,5-dimethyl-,3-oxide

Oxazole,2-(3-fluorophenyl)-4,5-dimethyl-,3-oxide

Cat. No.: B11208671
M. Wt: 207.20 g/mol
InChI Key: ASXXXHXSYAYZSK-UHFFFAOYSA-N
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Description

Oxazole,2-(3-fluorophenyl)-4,5-dimethyl-,3-oxide is a heterocyclic organic compound featuring an oxazole ring substituted with a 3-fluorophenyl group and two methyl groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole,2-(3-fluorophenyl)-4,5-dimethyl-,3-oxide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 2-bromo-1-(3-fluorophenyl)ethanone can react with acetamide under basic conditions to form the oxazole ring.

    Methylation: The 4 and 5 positions of the oxazole ring can be methylated using methyl iodide in the presence of a strong base like sodium hydride.

    Oxidation: The final step involves the oxidation of the oxazole ring to introduce the oxide functionality. This can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex oxazole derivatives.

    Reduction: Reduction reactions can be used to remove the oxide functionality, reverting the compound to its non-oxidized form.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst can be used for reduction.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more highly oxidized oxazole derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Oxazole,2-(3-fluorophenyl)-4,5-dimethyl-,3-oxide has several applications in scientific research:

Mechanism of Action

The mechanism by which Oxazole,2-(3-fluorophenyl)-4,5-dimethyl-,3-oxide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors involved in neurological pathways, potentially modulating their activity. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound without the fluorophenyl and methyl substitutions.

    2-(3-Fluorophenyl)oxazole: Lacks the methyl groups at the 4 and 5 positions.

    4,5-Dimethyloxazole: Lacks the fluorophenyl group.

Uniqueness

Oxazole,2-(3-fluorophenyl)-4,5-dimethyl-,3-oxide is unique due to the combination of the fluorophenyl group and the methyl substitutions, which confer distinct electronic and steric properties. These modifications can enhance its stability, reactivity, and potential biological activity compared to its simpler analogs.

Properties

IUPAC Name

2-(3-fluorophenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-7-8(2)15-11(13(7)14)9-4-3-5-10(12)6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXXXHXSYAYZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=[N+]1[O-])C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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